molecular formula C20H22N2O4 B13848818 Nomifensine-d3 Maleic Acid Salt

Nomifensine-d3 Maleic Acid Salt

Cat. No.: B13848818
M. Wt: 357.4 g/mol
InChI Key: GEOCVSMCLVIOEV-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomifensine-d3 Maleic Acid Salt is a labeled antidepressant compound. It is a stable isotope-labeled version of Nomifensine, which is known for its unique bicyclic structure. The compound is primarily used in scientific research, particularly in studies involving neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nomifensine-d3 Maleic Acid Salt involves the incorporation of deuterium atoms into the Nomifensine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then reacted with maleic acid to form the salt. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the isotopic purity and chemical composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Nomifensine-d3 Maleic Acid Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form deuterated analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated analogs of Nomifensine.

Scientific Research Applications

Nomifensine-d3 Maleic Acid Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in studies of neurotransmitter systems, particularly dopamine and norepinephrine pathways.

    Medicine: Used in pharmacological research to understand the effects of antidepressants and their interactions with other drugs.

    Industry: Utilized in the development of new antidepressant drugs and in quality control processes for pharmaceutical products.

Mechanism of Action

Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of dopamine and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound targets sodium-dependent dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters into presynaptic neurons .

Comparison with Similar Compounds

Similar Compounds

    Nomifensine: The non-labeled version of Nomifensine-d3 Maleic Acid Salt.

    Bupropion: Another norepinephrine-dopamine reuptake inhibitor with a different chemical structure.

    Methylphenidate: A stimulant that also inhibits the reuptake of dopamine and norepinephrine.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studies requiring high accuracy and specificity, such as pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

357.4 g/mol

IUPAC Name

but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/i1D3;

InChI Key

GEOCVSMCLVIOEV-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.